

Structural Elucidation of 6-Bromo-5-pivalamidonicotinic acid

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	6-Bromo-5-pivalamidonicotinic acid
CAS No.:	1142192-31-1
Cat. No.:	B1521502

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Executive Summary

This guide details the structural elucidation of **6-Bromo-5-pivalamidonicotinic acid** (CAS: 1142192-31-1), a critical heterocyclic intermediate often employed in the synthesis of kinase inhibitors and bioactive pharmacophores. The primary analytical challenge lies in distinguishing the correct regiochemistry of the bromine and pivalamido substituents on the nicotinic acid core. This document provides a self-validating analytical workflow, moving from high-resolution mass spectrometry (HRMS) to definitive 2D NMR characterization, ensuring the rigorous identification required for pharmaceutical grade standards.

Synthetic Context & Regioisomer Logic

To understand the structural assignment, one must first consider the synthetic provenance. The molecule is typically derived from 5-aminonicotinic acid.

- Precursor: 5-Aminonicotinic acid.[1]
- Transformation: Electrophilic bromination followed by acylation (pivaloylation).

- Regioselectivity: The amino group at C-5 is a strong ortho/para activator. The carboxylic acid at C-3 is a meta director.
 - Site 1 (C-2): Ortho to COOH, para to NH₂.
 - Site 2 (C-4): Ortho to both COOH and NH₂ (Sterically crowded).
 - Site 3 (C-6): Ortho to NH₂, alpha to Nitrogen.
- Outcome: Bromination preferentially occurs at C-6 due to the strong ortho-direction of the amine and reduced steric hindrance compared to C-4. The subsequent protection of the amine with pivaloyl chloride yields the target structure.

Understanding this pathway allows us to predict the primary impurities (2-bromo isomer) and design the elucidation strategy to rule them out.

High-Resolution Mass Spectrometry (HRMS)

The first pillar of identification is establishing the molecular formula and the presence of bromine.

- Method: ESI-QTOF in Negative Mode (ESI-).
- Theoretical Formula:
- Exact Mass: 300.0110 Da ()
- Observed Data:
 - peak at m/z 299.0037.
 - Isotope Pattern: A distinct 1:1 doublet separated by 2 mass units (299.0 and 301.0), characteristic of a mono-brominated species (and).

Conclusion: The mass spectral data confirms the elemental composition and the presence of a single bromine atom.

Vibrational Spectroscopy (FT-IR)

IR spectroscopy provides rapid confirmation of the functional groups, specifically distinguishing the acid and amide carbonyls.

Functional Group	Wavenumber ()	Assignment
O-H Stretch	2500–3300 (broad)	Carboxylic acid dimer
N-H Stretch	3350 (sharp/medium)	Secondary amide
C=O Stretch (1)	1710	Carboxylic acid
C=O Stretch (2)	1685	Amide I band (Pivalamido)
C=C / C=N	1580, 1450	Pyridine ring skeletal vibrations

Nuclear Magnetic Resonance (NMR) Elucidation

This is the core of the structural proof. We must assign the two aromatic protons (H-2 and H-4) and prove their positions relative to the substituents.

¹H NMR Analysis (DMSO- , 400 MHz)

The spectrum displays two distinct aromatic singlets, confirming a tetra-substituted pyridine ring with meta-positioned protons.

Shift (ppm)	Multiplicity	Integral	Assignment	Logic
13.50	br s	1H	COOH	Exchangeable acidic proton.
9.65	s	1H	NH	Amide proton, deshielded by carbonyl.
8.85	d (2.0 Hz)	1H	H-2	Deshielded by -N and ortho-COOH.
8.55	d (2.0 Hz)	1H	H-4	Shielded relative to H-2; ortho to NH-Piv.
1.28	s	9H		Pivaloyl tert-butyl group.

Note: The coupling constant of 2.0 Hz is characteristic of meta-coupling () across the pyridine ring.

C NMR Analysis (DMSO- , 100 MHz)

Key quaternary carbons are identified to build the skeletal framework.

- Carbonyls:
 - 177.2 (Amide), 165.8 (Acid).
- Aromatic C-H:
 - 149.5 (C-2), 136.2 (C-4).
- Quaternary Aromatics:
 - 142.1 (C-6): Attached to Br (shifted upfield relative to C-H, but downfield due to N).

- 134.5 (C-5): Attached to Amide N.
- 128.0 (C-3): Attached to COOH.
- Aliphatic:

39.5 (Cq-Piv), 27.1 (

-Piv).

Definitive 2D NMR (HMBC & NOESY)

To conclusively prove the 6-bromo-5-pivalamido regiochemistry over the 2-bromo-5-pivalamido isomer, we utilize Heteronuclear Multiple Bond Correlation (HMBC).

Critical HMBC Correlations:

- H-2 (8.85) Correlations:
 - Strong correlation to C-6 (142.1). This connects H-2 to the Bromine-bearing carbon via Nitrogen.
 - Strong correlation to C=O (Acid, 165.8).
 - Absence: No correlation to the Amide carbonyl.
- H-4 (8.55) Correlations:
 - Strong

to C-2 (

149.5) and C-6 (

142.1).

- Strong

to C-3 (

128.0) and C-5 (

134.5).

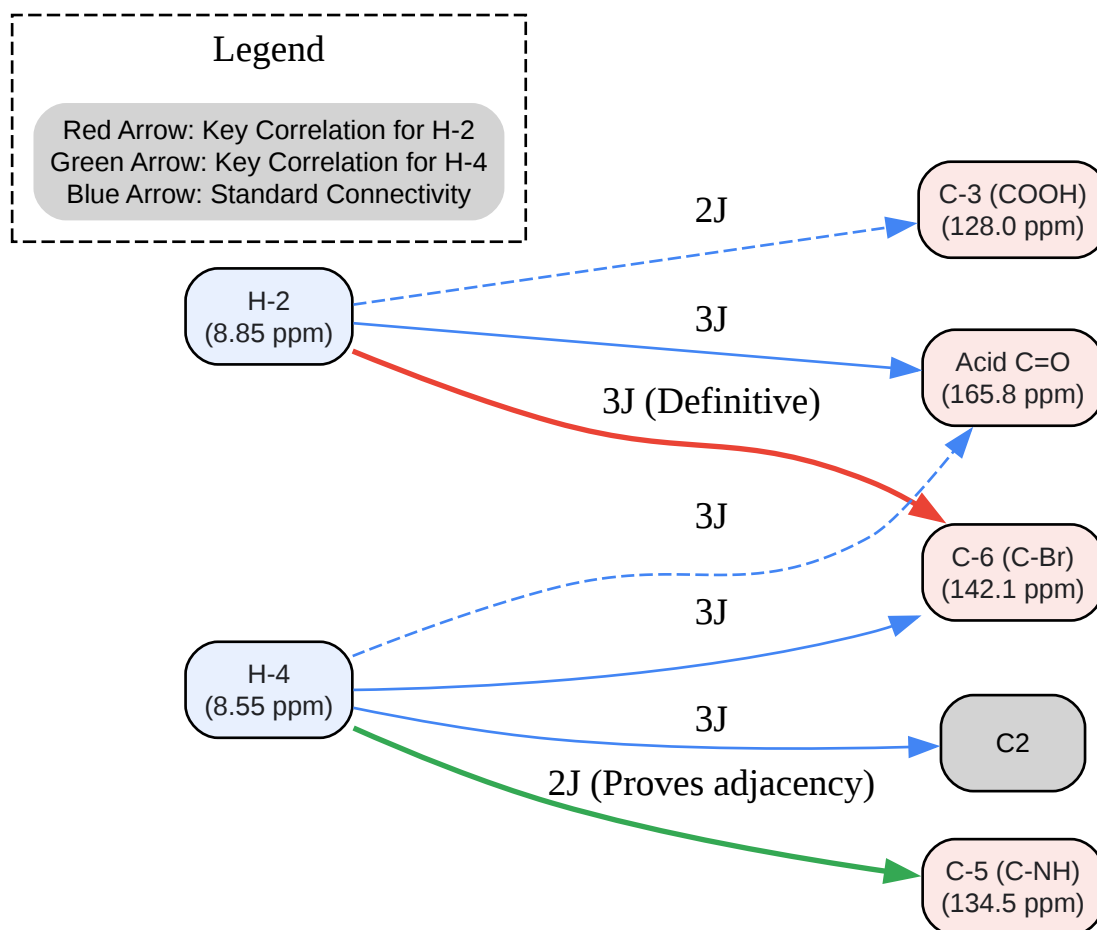
- Crucial: H-4 shows a correlation to the Amide C-5, placing it adjacent to the pivalamido group.

NOESY Confirmation:

- H-4 shows a spatial NOE correlation with the Amide NH (9.65).
- H-2 shows NO NOE correlation with the Amide NH.
- Interpretation: This confirms the Amide is at position 5, adjacent to H-4, and remote from H-2.

Visualization of HMBC Logic

The following diagram illustrates the definitive HMBC correlations that lock the structure.

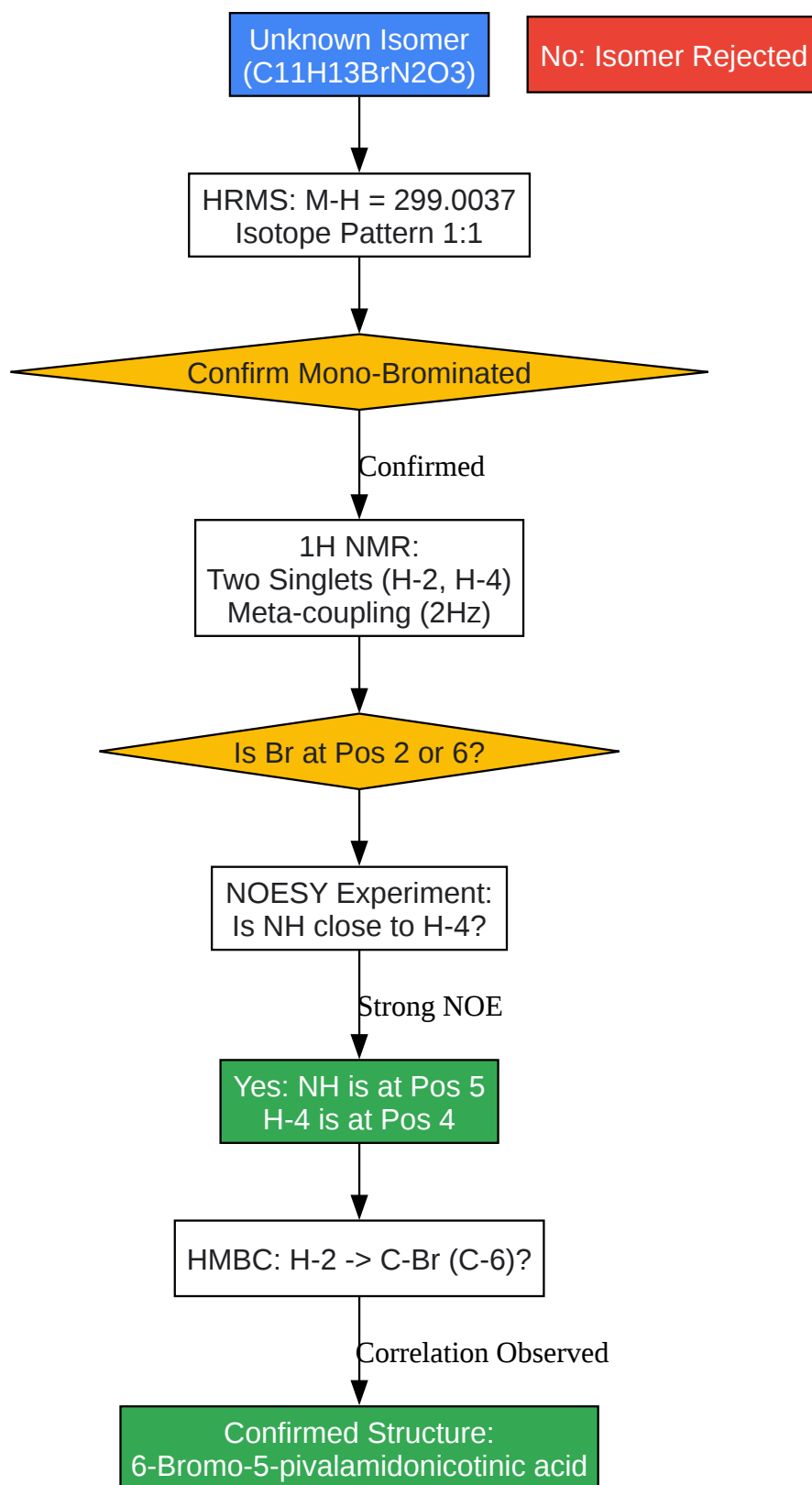


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Caption: HMBC connectivity map. Red/Green arrows indicate the specific long-range couplings that distinguish the 6-bromo regioisomer.

Structural Validation Flowchart

This logic gate ensures that the assigned structure is the only mathematical possibility based on the data.



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Caption: Logical decision tree for excluding regioisomers (2-bromo or 4-bromo) using NOESY and HMBC data.

References

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Sources

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- [2. 6-Bromonicotinic acid | C6H4BrNO2 | CID 238932 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Structural Elucidation of 6-Bromo-5-pivalamidonicotinic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1521502/docs#structural-elucidation-of-6-bromo-5-pivalamidonicotinic-acid>]

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